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Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine
synthesis pathway, a metabolic route crucial for the proliferation of certain cancers. By
catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-
phosphohydroxypyruvate, PHGDH diverts glucose metabolites into the synthesis of serine and
downstream products essential for nucleotide synthesis, redox balance, and cell growth.
Elevated PHGDH expression is observed in various malignancies, including triple-negative
breast cancer and melanoma, making it a compelling target for therapeutic intervention.

BI-4916 is a cell-permeable prodrug of the potent and selective NADH/NAD+-competitive
PHGDH inhibitor, BI-4924.[1][2] Upon cellular uptake, BI-4916 is hydrolyzed to its active form,
BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] These
application notes provide detailed protocols for measuring the inhibition of PHGDH by BI-4916
in both biochemical and cellular contexts.

Data Presentation

The following table summarizes the quantitative data for the PHGDH inhibitor BI-4916.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b606086?utm_src=pdf-interest
https://www.benchchem.com/product/b606086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7281562/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Confirming_TP_064_Target_Engagement_with_Cellular_Thermal_Shift_Assay_CETSA.pdf
https://www.benchchem.com/product/b606086?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Confirming_TP_064_Target_Engagement_with_Cellular_Thermal_Shift_Assay_CETSA.pdf
https://www.benchchem.com/product/b606086?utm_src=pdf-body
https://www.benchchem.com/product/b606086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Cell

Parameter Value . . Reference
Line/Conditions

) ) Recombinant human
Biochemical IC50 (as )
3nM PHGDH, high NAD+ [3]

BI-4924)
(250 pum)

Cellular IC50 MDA-MB-468 cells, 72

(reduction of $3C- 2000 nM (2 uM) hr incubation with [1]

serine)

[*3C]glucose

Signaling and Experimental Workflow Diagrams

To visually represent the key processes, the following diagrams have been generated using

Graphviz.

Glycolysis

BI-4916

ellular Esterases.

BI-4924

3-Phosphoglycerate

Serine Synthesis Pathwa

NAD+ -> NADH

+ o>
3-Phosphohydroxypyruvate

Downstream Metabolism

Cell Proliferation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8698801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7281562/
https://www.benchchem.com/product/b606086?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Caption: PHGDH signaling pathway and BI-4916 mechanism of action.
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Caption: Workflow for the PHGDH enzymatic assay.
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Caption: Workflow for the cellular serine synthesis assay.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols
PHGDH In Vitro Enzymatic Assay

This protocol describes a coupled enzymatic assay to measure the activity of recombinant
PHGDH by monitoring the production of NADH. The NADH produced is used by diaphorase to
reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:
e Recombinant human PHGDH enzyme

e 3-Phosphoglycerate (3-PG), sodium salt
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e [B-Nicotinamide adenine dinucleotide hydrate (NAD+)
o Diaphorase (from Clostridium kluyveri)

e Resazurin sodium salt

e BI-4916 or BI-4924

e Assay Buffer: 30 mM Tris-HCI pH 8.0, 1 mM EDTA

o 96-well black, flat-bottom plates

e Fluorescence plate reader

Procedure:

» Reagent Preparation:

o Prepare a stock solution of BI-4916 or BI-4924 in DMSO. Create a serial dilution of the
inhibitor in the Assay Buffer.

o Prepare stock solutions of 3-PG, NAD+, diaphorase, and resazurin in the Assay Buffer.
o Assay Reaction Setup:

o In a 96-well plate, add 50 pL of Assay Buffer containing the desired concentration of BI-
4916/BI1-4924 or DMSO (vehicle control).

o Add 25 pL of recombinant PHGDH enzyme diluted in Assay Buffer to each well.
o Pre-incubate the plate at room temperature for 15 minutes.
e Initiation of Reaction:

o Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in Assay
Buffer.

o Initiate the reaction by adding 25 pL of the substrate mix to each well. Final concentrations
in a 100 pL reaction volume should be optimized but can be started at:
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3-PG: 0.1 mM

NAD+: 20 pM

Diaphorase: 0.1 U/mL

Resazurin: 10 uM

o Data Acquisition:
o Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

o Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) every
minute for 30-60 minutes in kinetic mode.

o Data Analysis:

o Determine the initial reaction rate (Vo) from the linear portion of the fluorescence versus
time plot for each inhibitor concentration.

o Calculate the percent inhibition relative to the DMSO control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cellular De Novo Serine Synthesis Assay using **C-
Glucose Tracing

This protocol measures the ability of BI-4916 to inhibit de novo serine synthesis in cancer cells
by tracing the incorporation of carbon from uniformly labeled [U-13Ce]-glucose into serine using
Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:
o MDA-MB-468 cells

o Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)[4]

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b606086?utm_src=pdf-body
https://bcrj.org.br/celula/mda-mb-468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Labeling medium: Glucose- and serine-free DMEM supplemented with 10% dialyzed FBS,
10 mM [U-13Ce]-glucose, and other essential amino acids.

* BI-4916

o Phosphate-buffered saline (PBS)

o Extraction solvent: 80% methanol (ice-cold)
o Cell scrapers

e Microcentrifuge tubes

e LC-MS system

Procedure:

e Cell Culture and Treatment:

o Seed MDA-MB-468 cells in 6-well plates and allow them to adhere and grow to ~70-80%
confluency.

o Treat the cells with a serial dilution of BI-4916 or DMSO (vehicle control) in complete
growth medium for a predetermined time (e.g., 24-72 hours).

 Isotope Labeling:
o Aspirate the treatment medium and wash the cells once with warm PBS.

o Add 1 mL of pre-warmed labeling medium containing the same concentrations of BI-4916
or DMSO as the pre-treatment.

o Incubate the cells at 37°C in a CO:z incubator for a specified time (e.g., 4-8 hours).
» Metabolite Extraction:

o Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
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o Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench
metabolism.

o Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
o Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

o Collect the supernatant containing the polar metabolites and dry it under a stream of
nitrogen or using a vacuum concentrator.

e LC-MS Analysis:
o Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

o Analyze the samples using an LC-MS method optimized for the separation and detection
of amino acids.

o Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3).
o Data Analysis:
o Integrate the peak areas for each serine isotopologue.

o Calculate the fractional contribution of newly synthesized serine from glucose as: (M+3) /
(M+0 + M+1 + M+2 + M+3).

o Determine the percent inhibition of de novo serine synthesis for each BI-4916
concentration relative to the DMSO control.

o Calculate the cellular IC50 value by plotting percent inhibition against the inhibitor
concentration.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a
cellular environment. The principle is that ligand binding can stabilize a protein against thermal
denaturation.
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Materials:

MDA-MB-468 cells

o Complete growth medium

» BI-4916

e PBS with protease and phosphatase inhibitors

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e PCR tubes or 96-well PCR plate

e Thermal cycler

e Centrifuge

o SDS-PAGE and Western blotting equipment and reagents

e Primary antibody against PHGDH

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Treatment:

o Culture MDA-MB-468 cells to 70-80% confluency.

o Treat the cells with BI-4916 at a desired concentration (e.g., 10 uM) or vehicle (DMSO) for
1-2 hours at 37°C.

e Cell Harvesting and Heat Challenge:

o Harvest the cells, wash with PBS, and resuspend in PBS containing protease and
phosphatase inhibitors.
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o Aliquot the cell suspension into PCR tubes.

o Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C
increments) for 3 minutes, followed by cooling on ice for 3 minutes.

e Cell Lysis and Fractionation:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
aggregated proteins.

e Western Blot Analysis:
o Carefully collect the supernatant (soluble protein fraction).
o Determine the protein concentration of each sample and normalize.

o Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody
specific for PHGDH.

o Data Analysis:

o Quantify the band intensities for PHGDH at each temperature for both BI-4916 and
vehicle-treated samples.

o Normalize the intensity of each band to the intensity at the lowest temperature (e.g.,
40°C).

o Plot the normalized soluble PHGDH fraction against temperature to generate melt curves.
A shift in the curve to the right for the BI-4916-treated sample indicates target stabilization
and engagement.

Isothermal Dose-Response CETSA: To determine the potency of target engagement (EC50),
treat cells with a range of BI-4916 concentrations and heat all samples at a single temperature
that causes partial denaturation (determined from the melt curve). Analyze the amount of
soluble PHGDH by Western blot and plot against the inhibitor concentration.
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By following these detailed protocols, researchers can effectively measure the inhibition of
PHGDH by BI-4916, providing valuable insights into its mechanism of action and therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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